2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest due to its potential biological activities. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through several synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . One efficient method involves the cyclization of a halo-pyrazine derivative using palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves a one-pot protocol starting with a halo-pyrazine derivative and employing microwave irradiation to enhance regio- and stereo-selectivities .
Chemical Reactions Analysis
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and bases for cyclization reactions . Major products formed from these reactions include amino-pyrrolopyrazines and dihydrodipyrrolopyrazines .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for drug discovery due to its diverse biological activities . In biology, it has been investigated for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . In medicine, it holds promise as a lead compound for developing new therapeutic agents . Additionally, it has applications in the industry as a component in organic optoelectronic materials .
Mechanism of Action
The mechanism of action of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The compound’s ability to form hydrogen bonds and interact with specific residues in target proteins contributes to its biological activity .
Comparison with Similar Compounds
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and pyrrolo[2,3-b]pyrazine . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct biological activities .
Biological Activity
Overview
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound featuring both pyrrole and pyrazine rings. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in pharmaceutical research and development.
Biological Activities
The compound has demonstrated a wide range of biological activities including:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
- Antiviral Properties : Shows potential in inhibiting viral replication.
- Antitumor Effects : Displays cytotoxic activity against several cancer cell lines.
- Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
- Kinase Interaction : The compound inhibits kinase activity, which is crucial for regulating cellular processes such as proliferation and differentiation. For instance, it has shown significant inhibition against cyclin-dependent kinases (CDK) with IC50 values indicating potent activity against CDK2 and CDK9 (0.36 µM and 1.8 µM, respectively) .
- Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of fibroblast growth factor receptors (FGFR), affecting cell proliferation and survival .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound on human tumor cell lines such as HeLa and A375. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
- Kinase Inhibition Research : Research focused on the compound's ability to inhibit specific kinases has shown promising results in regulating cancer cell growth. For example, compounds derived from this scaffold were tested for their inhibitory effects on CDKs, demonstrating selectivity and potency that could be harnessed for therapeutic applications .
Synthesis and Preparation
The synthesis of this compound can be achieved through various methods including:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- C-H Arylation : Direct arylation methods that enhance the efficiency of synthesis.
Table 2: Synthetic Routes
Method | Description |
---|---|
Cyclization | Formation of the heterocyclic structure from precursors |
C-H Arylation | Direct arylation to form the desired compound |
Properties
IUPAC Name |
3-methylpyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIDNHBRDOFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80356-97-4 |
Source
|
Record name | 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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